2,6-DI-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone
CAS No.: 31592-24-2
Cat. No.: VC16043610
Molecular Formula: C24H28O2
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31592-24-2 |
|---|---|
| Molecular Formula | C24H28O2 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 2,6-ditert-butyl-4-hydroxy-4-phenylnaphthalen-1-one |
| Standard InChI | InChI=1S/C24H28O2/c1-22(2,3)17-12-13-18-19(14-17)24(26,16-10-8-7-9-11-16)15-20(21(18)25)23(4,5)6/h7-15,26H,1-6H3 |
| Standard InChI Key | KSTFQNSFBVZBOP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2(C3=CC=CC=C3)O)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Di-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone features a naphthalenone core substituted at positions 2 and 6 with tert-butyl groups, a hydroxyl group at position 4, and a phenyl ring at position 4 of the fused bicyclic system. The molecular formula C₂₄H₂₈O₂ corresponds to a molecular weight of 348.5 g/mol, with the tert-butyl groups (C(CH₃)₃) providing steric hindrance that enhances oxidative stability.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 31592-24-2 |
| Molecular Formula | C₂₄H₂₈O₂ |
| Molecular Weight | 348.5 g/mol |
| Density | 1.12 g/cm³ (estimated) |
| Melting Point | 189-192°C |
| Solubility | Ethanol, Acetone, THF |
The compound’s crystallographic data remains unpublished, but comparative analysis with analogous naphthalenones suggests a planar aromatic system with dihedral angles of 15-25° between the phenyl and naphthalenone moieties .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals key functional groups:
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O-H stretch at 3250 cm⁻¹ (phenolic hydroxyl)
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C=O vibration at 1680 cm⁻¹ (naphthalenone ketone)
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Aromatic C-H bends between 750-900 cm⁻¹
Nuclear magnetic resonance (¹³C NMR) spectra show characteristic signals:
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Tert-butyl carbons at δ 29.8 ppm
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Aromatic carbons in the δ 115-145 ppm range
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Carbonyl carbon at δ 195.4 ppm
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
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Alkylation: 4-Phenyl-1-naphthol undergoes tert-butylation using tert-butyl chloride in the presence of AlCl₃ catalyst at 80°C.
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Oxidation: Selective oxidation of the naphthol intermediate with Jones reagent forms the naphthalenone core.
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Purification: Recrystallization from ethanol yields >98% pure product.
Reaction yields average 62-68%, limited by steric challenges during tert-butylation. Recent efforts employ microwave-assisted synthesis to reduce reaction times from 48 hours to 8 hours while maintaining yield.
Manufacturing Challenges
Industrial adoption faces three barriers:
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Cost: Tert-butyl chloride accounts for 73% of raw material expenses.
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Waste Management: Aluminum chloride catalyst generates 5 kg of acidic waste per kilogram of product.
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Scalability: Exothermic oxidation steps require specialized reactor designs for temperature control.
Functional Applications
Polymer Stabilization
In polypropylene formulations, 0.5 wt% 2,6-Di-Tert-butyl-4-hydroxy-4-phenyl-1(4H)-naphthalenone increases thermal degradation onset temperature from 210°C to 278°C, outperforming BHT by 34°C . The stabilization mechanism involves:
Where ArOH represents the antioxidant and ROOH denotes polymer hydroperoxides .
Table 2: Antioxidant Performance Comparison
| Polymer Type | Induction Time (min) | Degradation Temp (°C) |
|---|---|---|
| Polypropylene | 145 ± 3 | 278 ± 2 |
| Polyethylene | 122 ± 2 | 265 ± 3 |
| Polystyrene | 98 ± 1 | 240 ± 1 |
Environmental and Toxicological Profile
Ecotoxicological Impacts
The compound meets GHS classification:
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Aquatic Hazard: Category 2 (LC₅₀ = 1.2 mg/L in Daphnia magna)
Bioaccumulation potential (log Kₒw = 4.8) necessitates containment strategies during disposal.
| Parameter | Specification |
|---|---|
| Purity | ≥98% (HPLC) |
| Storage | 2-8°C, inert atmosphere |
| Shelf Life | 24 months |
Emerging Research Directions
Advanced Material Applications
Ongoing investigations focus on:
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Organic Photovoltaics: As electron transport layer additive, improving device efficiency by 12%
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Lithium-Ion Batteries: Cycle life extension through electrolyte stabilization
Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances bioavailability 4.7-fold in murine models, though metabolic clearance rates remain suboptimal.
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